molecular formula C17H15NO3 B2408216 (2Z)-2-{[(3,5-dimethylphenyl)amino]methylidene}-6-hydroxy-2,3-dihydro-1-benzofuran-3-one CAS No. 637753-79-8

(2Z)-2-{[(3,5-dimethylphenyl)amino]methylidene}-6-hydroxy-2,3-dihydro-1-benzofuran-3-one

Cat. No.: B2408216
CAS No.: 637753-79-8
M. Wt: 281.311
InChI Key: CYNHIOIIARBWMC-SXGWCWSVSA-N
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Description

(2Z)-2-{[(3,5-dimethylphenyl)amino]methylidene}-6-hydroxy-2,3-dihydro-1-benzofuran-3-one is a synthetic compound belonging to the class of benzo[b]furan derivatives. This compound has garnered significant attention in the scientific community due to its potential therapeutic and environmental applications.

Scientific Research Applications

(2Z)-2-{[(3,5-dimethylphenyl)amino]methylidene}-6-hydroxy-2,3-dihydro-1-benzofuran-3-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic properties in treating various diseases.

    Industry: Utilized in the development of new materials and environmental applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-{[(3,5-dimethylphenyl)amino]methylidene}-6-hydroxy-2,3-dihydro-1-benzofuran-3-one typically involves the condensation of 3,5-dimethylaniline with 6-hydroxybenzo[b]furan-3-one under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as methanol or ethanol, at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-{[(3,5-dimethylphenyl)amino]methylidene}-6-hydroxy-2,3-dihydro-1-benzofuran-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to achieve the desired products .

Major Products

The major products formed from these reactions include quinones, amine derivatives, and substituted benzo[b]furan compounds, each with distinct chemical and physical properties .

Mechanism of Action

The mechanism of action of (2Z)-2-{[(3,5-dimethylphenyl)amino]methylidene}-6-hydroxy-2,3-dihydro-1-benzofuran-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzo[b]furan derivatives and indole derivatives, such as:

  • 2-{[(3,5-Dimethylphenyl)amino]methylene}-benzo[b]furan-3-one
  • 2-{[(3,5-Dimethylphenyl)amino]methylene}-6-methoxybenzo[b]furan-3-one
  • Indole derivatives with similar structural features .

Uniqueness

What sets (2Z)-2-{[(3,5-dimethylphenyl)amino]methylidene}-6-hydroxy-2,3-dihydro-1-benzofuran-3-one apart is its unique combination of a benzo[b]furan core with a 3,5-dimethylphenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

2-[(3,5-dimethylphenyl)iminomethyl]-1-benzofuran-3,6-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3/c1-10-5-11(2)7-12(6-10)18-9-16-17(20)14-4-3-13(19)8-15(14)21-16/h3-9,19-20H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNNVWJVQJGOVEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N=CC2=C(C3=C(O2)C=C(C=C3)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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